molecular formula C21H19FN2O4 B3018171 ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 886952-38-1

ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B3018171
CAS No.: 886952-38-1
M. Wt: 382.391
InChI Key: HZTLFRCZYUCBOJ-UHFFFAOYSA-N
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Description

The compound ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate features a pyridazine core with substitutions at positions 1, 3, 4, and 5. Key structural attributes include:

  • Position 1: A 4-methylphenyl group, providing moderate electron-donating effects.
  • Position 3: An ethyl carboxylate ester, influencing solubility and metabolic stability.
  • Position 4: A (4-fluorophenyl)methoxy group, combining lipophilic and electron-withdrawing properties due to the fluorine atom.

Properties

IUPAC Name

ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-3-27-21(26)20-18(28-13-15-6-8-16(22)9-7-15)12-19(25)24(23-20)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTLFRCZYUCBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl propiolate, followed by cyclization with cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid as a catalyst . The reaction is carried out in a solvent such as dichloroethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 1

  • Ethyl 5-Cyano-1-(4-Methoxyphenyl)-4-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (12e): Position 1: 4-Methoxyphenyl (electron-donating). Key Differences: The methoxy group increases polarity compared to the target’s 4-methylphenyl, lowering lipophilicity. Melting point: 164.0–164.5°C . Impact: Reduced metabolic stability due to higher polarity.
  • Ethyl 1-(4-Fluorophenyl)-4-Methoxy-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (CAS 899943-46-5) :

    • Position 1 : 4-Fluorophenyl (electron-withdrawing).
    • Key Differences : Fluorine at position 1 enhances electronic effects but reduces steric bulk compared to the target’s 4-methylphenyl.
    • Impact : Improved receptor-binding affinity in fluorinated analogs .

Substituent Variations at Position 4

  • Ethyl 5-Cyano-1-(4-Hydroxyphenyl)-4-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (12d): Position 4: Methyl group. Key Differences: Lacks the (4-fluorophenyl)methoxy group, resulting in lower molecular weight and reduced steric hindrance. Melting point: 220–223°C . Impact: Higher crystallinity due to hydroxyl group participation in hydrogen bonding.
  • Methyl 4-[(2-Methoxy-2-Oxoethyl)Sulfanyl]-6-Oxo-1-[3-(Trifluoromethyl)Phenyl]-1,6-Dihydropyridazine-3-Carboxylate (CAS 338395-91-8) :

    • Position 4 : Sulfanyl group with a methoxyethyl chain.
    • Key Differences : Sulfur incorporation may enhance metabolic stability but reduce solubility. Molecular weight: 402.35 g/mol .
    • Impact : Increased resistance to oxidative metabolism compared to the target’s ether linkage.

Ester Group Variations at Position 3

  • Methyl 5-Cyano-1-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (CAS 339018-13-2): Position 3: Methyl ester. Key Differences: Smaller ester group reduces steric hindrance but may shorten half-life due to faster hydrolysis. Impact: Lower logP (lipophilicity) compared to the ethyl ester in the target compound .

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents
Target Compound Not reported 4-Methylphenyl, (4-Fluorophenyl)methoxy
12e (4-Methoxyphenyl) 164.0–164.5 4-Methoxy, methyl
12d (4-Hydroxyphenyl) 220–223 4-Hydroxy, methyl
CAS 899943-46-5 (4-Fluorophenyl) Not reported 4-Fluorophenyl, methoxy

Trends :

  • Hydroxyl and fluorinated groups increase melting points via polarity and hydrogen bonding.
  • Ethyl esters (target) enhance lipophilicity compared to methyl analogs.

Pharmacological Implications

  • Fluorine Effects: The (4-fluorophenyl)methoxy group in the target compound likely enhances blood-brain barrier penetration and target affinity, as seen in adenosine A1 receptor modulators .
  • Ester Choice : Ethyl esters may prolong half-life compared to methyl esters, balancing hydrolysis resistance and solubility .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyridazine core, substituted phenyl rings, and an ethyl ester group. Its molecular formula is C19H19FN2O3C_{19}H_{19}FN_2O_3.

Structural Formula

Ethyl 4 4 fluorophenyl methoxy 1 4 methylphenyl 6 oxo 1 6 dihydropyridazine 3 carboxylate\text{Ethyl 4 4 fluorophenyl methoxy 1 4 methylphenyl 6 oxo 1 6 dihydropyridazine 3 carboxylate}

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 0.220.22 to 0.25μg/mL0.25\,\mu g/mL .

The antimicrobial efficacy of these compounds is attributed to their ability to disrupt bacterial cell walls and inhibit essential enzymes involved in bacterial replication. In particular, some derivatives have been identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in bacterial metabolism .

Cytotoxicity and Hemolytic Activity

In vitro studies have assessed the cytotoxic effects of these compounds on mammalian cells. The results indicate low hemolytic activity (less than 15%15\% lysis), suggesting a favorable safety profile for potential therapeutic applications . Furthermore, IC50 values greater than 60μM60\,\mu M indicate minimal cytotoxicity towards human cell lines .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial activity of several pyridazine derivatives, including the target compound. The results demonstrated that the compound significantly inhibited biofilm formation compared to standard antibiotics like Ciprofloxacin. The study highlighted the potential of these derivatives in treating biofilm-associated infections .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the structure-activity relationship of related compounds. The findings suggested that modifications in the phenyl substituents could enhance biological activity. For example, the introduction of fluorine atoms was associated with increased potency against specific bacterial strains .

Table: Summary of Biological Activities

Activity Result Reference
AntimicrobialMIC: 0.22 - 0.25 μg/mL
CytotoxicityIC50 > 60 μM; low hemolytic activity
Biofilm inhibitionSuperior activity compared to Ciprofloxacin

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